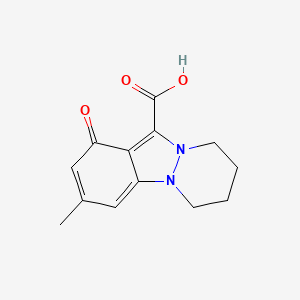

Nigellicine

Description

Structure

3D Structure

Properties

CAS No. |

98063-20-8 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid |

InChI |

InChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18) |

InChI Key |

FEJTUHSIRAJLOJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |

Synonyms |

nigellicine |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Nigellicine from Nigella sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella sativa, commonly known as black seed or black cumin, has been a cornerstone of traditional medicine for centuries, with its seeds and oil revered for a wide spectrum of pharmacological properties. While much of the plant's therapeutic reputation is attributed to its abundant constituent, thymoquinone, a deeper dive into its phytochemical landscape reveals a fascinating array of alkaloids with unique chemical structures and untapped potential. Among these is nigellicine, a novel indazole alkaloid, first brought to light in 1985 by Atta-ur-Rahman and Sohail Malik. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of nigellicine, offering researchers and drug development professionals a foundational resource for further exploration of this intriguing molecule.

Nigellicine belongs to the pyrazole or indazole class of alkaloids, a relatively rare group of natural products.[1][2] Its discovery opened a new chapter in the chemical inventory of Nigella sativa, distinguishing it from the more common isoquinoline alkaloids also present in the seeds, such as nigellimine and nigellimine N-oxide.[3][4] The unique heterocyclic structure of nigellicine presents a compelling scaffold for medicinal chemistry and drug discovery, yet it remains significantly understudied compared to other bioactive components of black seed. This guide aims to consolidate the available technical information on nigellicine, from the initial extraction methodologies to its structural elucidation, and to highlight the current gaps in knowledge regarding its quantitative biological activities and mechanisms of action.

Chemical and Physical Properties

Nigellicine is an organic heterotricyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol .[5] Its IUPAC name is 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid.[5] The structure of nigellicine was definitively determined through a combination of spectroscopic techniques and confirmed by X-ray diffraction.[4][6]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [5] |

| Molecular Weight | 246.26 g/mol | [5] |

| IUPAC Name | 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid | [5] |

| CAS Number | 98063-20-8 | [5] |

Experimental Protocols

The isolation of nigellicine from Nigella sativa seeds is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on the methodologies described in the foundational research by Atta-ur-Rahman and his colleagues.

Extraction of Crude Alkaloids

This initial step aims to extract the total alkaloidal content from the plant material.

Materials and Equipment:

-

Dried Nigella sativa seeds

-

Ethanol

-

Diethyl ether

-

Concentrated ammonia solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Large glass containers for soaking

-

Grinder or mill

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Grind the dried Nigella sativa seeds (e.g., 20 kg) to a coarse powder.[4]

-

Soak the powdered seeds in ethanol (e.g., 35 L) in a large container for an extended period (e.g., several days) to allow for thorough extraction of phytochemicals.[4]

-

Filter the ethanolic extract to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick, viscous extract.[4]

-

Treat the concentrated extract with diethyl ether to remove fatty materials. Discard the ether layer.[4]

-

Basify the defatted extract with a concentrated ammonia solution to a pH of 8-9.[4] This step converts the alkaloid salts into their free base form, which are more soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous mixture with chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.[4]

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude alkaloidal mixture (e.g., 2.45 g from 20 kg of seeds).[4]

Isolation and Purification of Nigellicine

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate the individual compounds.

Materials and Equipment:

-

Crude alkaloid mixture

-

Silica gel (for column chromatography, e.g., silica gel 60)

-

Glass column for chromatography

-

Solvents for chromatography (e.g., ethyl acetate, acetone, chloroform, methanol)

-

Preparative Thin-Layer Chromatography (TLC) plates (e.g., silica gel GF-254, 0.2 mm)

-

TLC developing chambers

-

UV lamp for visualization

-

Scraping tool for TLC bands

-

Filtration apparatus

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity using solvent systems such as ethyl acetate-acetone and chloroform-methanol.[4] The exact gradient and solvent ratios need to be optimized based on the separation observed on analytical TLC.

-

Collect fractions of the eluate.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Combine the fractions from the column chromatography that show the presence of nigellicine (as determined by analytical TLC).

-

Apply the combined fractions as a band onto preparative TLC plates.

-

Develop the plates in a suitable solvent system, for example, a mixture of chloroform and methanol (e.g., 8.8:1.2 v/v).[4]

-

Visualize the separated bands under a UV lamp.

-

Scrape the band corresponding to nigellicine from the plates.

-

Extract nigellicine from the silica gel using a polar solvent like methanol.

-

Filter to remove the silica gel and evaporate the solvent to obtain purified nigellicine.

-

Structural Elucidation

The structure of the purified nigellicine is confirmed using various spectroscopic methods.

Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet (UV) Spectroscopy: To study the electronic transitions within the molecule.

-

X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.[4]

While specific spectral data for nigellicine from the original discovery is not fully detailed in the available abstracts, the use of these techniques was crucial for its structural determination.

Quantitative Data

| Data Point | Value | Source |

| Yield of Nigellicine from N. sativa seeds | Not Reported | - |

| Purity after Purification | Not Reported | - |

| IC₅₀ Values (Anticancer/Anti-inflammatory) | Not Reported for isolated nigellicine | - |

The absence of this data underscores the need for further research to quantify the production of nigellicine and to evaluate its potency in various biological assays.

Biological Activities and Signaling Pathways

The pharmacological activities of Nigella sativa are well-documented and are often attributed to its diverse phytochemical composition. While specific studies on the biological activities of isolated nigellicine are limited, the broader context of N. sativa's effects on cellular signaling pathways provides a framework for potential areas of investigation.

Extracts of Nigella sativa and its primary active component, thymoquinone, have been shown to modulate several key signaling pathways involved in inflammation and cancer, including:

-

NF-κB Signaling Pathway: Thymoquinone has been reported to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.[1][7][8]

-

MAPK Signaling Pathway: Components of N. sativa can activate the JNK, ERK1/2, and p38 MAPK pathways, which are involved in immune responses and cell proliferation.[8][9][10]

-

PI3K/Akt/mTOR Signaling Pathway: Thymoquinone has been shown to inhibit this critical pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[7][11][12]

-

AMPK Signaling Pathway: Nigella sativa and its derivatives can activate AMPK, a key regulator of cellular energy homeostasis.[13]

It is plausible that nigellicine may also interact with one or more of these pathways, but dedicated studies are required to confirm this and to elucidate its specific molecular targets.

Putative Biosynthetic Pathway

The biosynthesis of indazole alkaloids in plants is not as well-characterized as that of other alkaloid classes. However, a plausible biosynthetic pathway for nigellicine can be proposed based on known biochemical reactions and precursors. Indole, a precursor for many alkaloids, is derived from the shikimate pathway via chorismate and anthranilate. The formation of the pyrazole ring fused to the benzene ring likely involves a series of enzymatic reactions including cyclization and rearrangements.

This proposed pathway is speculative and requires experimental validation through isotopic labeling studies and the identification of the enzymes involved.

Conclusion and Future Directions

Nigellicine stands as a unique and scientifically intriguing component of Nigella sativa's rich chemical arsenal. Its discovery has broadened our understanding of the plant's phytochemistry, yet it remains an enigmatic molecule with much of its therapeutic potential unexplored. This technical guide has synthesized the available information on its discovery and isolation, providing a valuable resource for researchers.

The significant gaps in the literature, particularly the lack of quantitative data on its yield, purity, and biological activity, as well as the absence of studies on its specific molecular targets and signaling pathways, represent clear and compelling directions for future research. A thorough investigation into these areas is warranted to unlock the full potential of nigellicine as a lead compound for the development of novel therapeutics. The detailed protocols and workflows presented herein provide a solid foundation for initiating such studies, which could ultimately lead to new applications for this remarkable natural product in medicine and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive insight into potential roles of Nigella sativa on diseases by targeting AMP-activated protein kinase: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Nigellicine in Nigella sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigellicine, a unique indazole alkaloid found in the seeds of the renowned medicinal plant Nigella sativa, has garnered significant interest for its potential pharmacological activities. Despite its intriguing structure and therapeutic promise, the biosynthetic pathway leading to its formation within the plant remains largely unelucidated. This technical guide synthesizes the current understanding of alkaloid biosynthesis to propose a putative pathway for nigellicine. By examining the known precursors of related heterocyclic compounds and the general enzymatic reactions involved in alkaloid formation, we provide a logical framework to stimulate further research into the natural production of this complex molecule. This document also collates relevant experimental protocols and quantitative data to serve as a valuable resource for researchers dedicated to unraveling the complete biosynthetic journey of nigellicine and harnessing its potential for drug development.

Introduction

Nigella sativa, commonly known as black seed or black cumin, has been used for centuries in traditional medicine to treat a wide array of ailments. Its therapeutic properties are attributed to a rich and diverse phytochemical profile, which includes terpenoids, saponins, and a notable class of alkaloids. Among these, nigellicine stands out due to its complex pyridazino[1,2-a]indazole chemical structure[1]. Alkaloids, being nitrogen-containing secondary metabolites, often exhibit potent biological activities, and nigellicine is no exception, prompting further investigation into its medicinal applications.

While the total synthesis of nigellicine has been successfully achieved in the laboratory, its natural biosynthetic route within Nigella sativa is yet to be fully characterized[2][3]. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide a basis for biotechnological production of the compound, and offer insights into the metabolic engineering of Nigella sativa to enhance nigellicine yields. This guide aims to bridge the current knowledge gap by proposing a scientifically grounded, putative biosynthetic pathway for nigellicine, supported by analogous pathways of other heterocyclic alkaloids.

Chemical Profile of Nigellicine

Nigellicine is classified as an indazole alkaloid, a relatively rare class of natural products[4]. The core of its structure is the indazole moiety, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molar Mass | 246.26 g/mol |

| Core Structure | Pyridazino[1,2-a]indazole |

| Key Functional Groups | Carboxylate, Hydroxyl, Methyl |

| Natural Source | Seeds of Nigella sativa |

A Putative Biosynthetic Pathway for Nigellicine

The biosynthesis of alkaloids in plants is a complex process, often involving a series of enzymatic reactions that modify a primary metabolite, typically an amino acid. Given the nitrogen-containing heterocyclic core of nigellicine, an amino acid precursor is highly probable. Based on the biosynthesis of structurally related indole and quinoline alkaloids, anthranilic acid , a key intermediate in the tryptophan biosynthesis pathway, is the most likely primary precursor for the indazole ring of nigellicine.

The following diagram illustrates a proposed sequence of enzymatic steps leading to the formation of nigellicine. It is important to note that the specific enzymes catalyzing these transformations in Nigella sativa have not yet been identified, and this pathway represents a logical hypothesis based on established biochemical principles.

References

Nigellicine's Enigmatic Role in the Millennia-Old Traditions of Black Seed: A Technical Guide for Researchers

A Technical Whitepaper on the Core Bioactive Alkaloid, Nigellicine, and its Putative Contribution to the Traditional Uses of Nigella sativa

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Black Seed and the Quest for its Bioactive Principles

Nigella sativa, commonly known as black seed or black cumin, has been a cornerstone of traditional medicine for millennia, with a rich history of use in various cultures across Asia, Africa, and the Middle East.[1][2] Traditional systems of medicine, including Unani, Ayurveda, and Chinese medicine, have long revered black seed for its purported therapeutic properties in a wide array of ailments, from respiratory and digestive disorders to inflammatory conditions and skin diseases.[3][4][5] The advent of modern pharmacology has led to a surge in scientific inquiry aimed at elucidating the molecular basis for these traditional uses. This research has unveiled a complex chemical profile within Nigella sativa seeds, rich in fatty acids, essential oils, and a variety of bioactive compounds.

While the quinone derivative thymoquinone has been extensively studied and is largely credited with many of the seed's pharmacological effects, a class of pyrazole alkaloids, including nigellicine, represents a less explored frontier.[1][5][6] This technical guide aims to synthesize the current, albeit limited, scientific understanding of nigellicine's role in the traditional applications of black seed. It will address its chemical nature, summarize the broad pharmacological activities of black seed extracts where nigellicine is a constituent, and highlight the significant knowledge gaps that present opportunities for future research and drug development.

Nigellicine: An Understudied Alkaloid of Nigella sativa

Nigellicine is classified as a pyrazole alkaloid, a distinct chemical entity within the diverse phytochemical landscape of Nigella sativa.[1][7] It co-exists with other alkaloids such as nigellidine, nigellicimine, and nigellimine-N-oxide.[2][6][8] Despite its early identification, scientific literature dedicated specifically to the isolation, quantification, and biological activities of nigellicine is sparse. Consequently, its direct contribution to the well-documented traditional uses of black seed remains largely speculative and an area ripe for investigation.

Chemical Structure

The chemical structure of nigellicine is distinct from the more extensively studied thymoquinone. A deeper understanding of its structure-activity relationship is a prerequisite for elucidating its potential pharmacological mechanisms.

Traditional Uses of Black Seed: A Broad Spectrum of Applications

The traditional uses of Nigella sativa are extensive and varied, reflecting its esteemed status in folk medicine. The seeds and their oil have been employed for:

-

Respiratory Ailments: Treatment of asthma, bronchitis, and cough.[1][5]

-

Gastrointestinal Health: Used as a carminative, and for the treatment of dyspepsia, and diarrhea.[1][9]

-

Inflammatory Conditions: Management of rheumatism and related inflammatory diseases.[3][4]

-

Skin Disorders: Application for eczema, boils, and other skin affections.[1]

-

Immune System Support: To bolster the body's natural defenses.[2][3]

-

Metabolic Health: Traditional use in managing blood sugar levels.[4]

It is crucial to note that these traditional applications are based on the use of the whole seed or its oil, implying a therapeutic effect derived from the synergistic interplay of its numerous constituents.

Pharmacological Activities of Nigella sativa Extracts: A Collective Action

Modern scientific research has validated many of the traditional claims associated with black seed, demonstrating a broad range of pharmacological activities. These effects are generally attributed to the whole seed extract or its major components like thymoquinone. The specific contribution of nigellicine to these activities is yet to be delineated.

Antimicrobial Activity

Extracts of Nigella sativa have shown significant antibacterial, antifungal, and antiviral properties.[10][11][12] While thymoquinone is a potent antimicrobial agent, the complex mixture of compounds in the seed, including its alkaloids, likely contributes to this broad-spectrum activity.[1]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of black seed are well-documented and are a cornerstone of its traditional use.[13][14][15][16] The seed's constituents have been shown to modulate inflammatory pathways. Similarly, the antioxidant capacity of Nigella sativa helps in mitigating oxidative stress, a key factor in many chronic diseases.[3][4]

Anticancer Potential

Numerous in vitro and in vivo studies have highlighted the anticancer potential of Nigella sativa extracts and its primary component, thymoquinone.[2][3][7][8][17] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The role of nigellicine in these processes is an intriguing area for further research.

Data Presentation: Bioactive Constituents of Nigella sativa

Due to the lack of specific quantitative data for nigellicine, the following table summarizes the major classes of bioactive compounds in Nigella sativa and their generally accepted or potential contributions to its therapeutic profile.

| Bioactive Class | Key Compounds | Known/Potential Pharmacological Activities |

| Quinones | Thymoquinone, Dithymoquinone, Thymohydroquinone | Anti-inflammatory, Antioxidant, Anticancer, Antimicrobial |

| Alkaloids | Nigellicine , Nigellidine, Nigellicimine | Antimicrobial, Anticancer (largely unexplored) |

| Terpenes & Terpenoids | p-Cymene, Carvacrol, α-Pinene, β-Pinene | Antimicrobial, Anti-inflammatory |

| Saponins | Alpha-hederin | Anticancer |

| Phenolic Compounds | Gallic acid, Quercetin, Kaempferol | Antioxidant, Anti-inflammatory |

| Fatty Acids | Linoleic acid, Oleic acid, Palmitic acid | Nutritional support, Anti-inflammatory |

Experimental Protocols: A General Approach to Alkaloid Isolation from Nigella sativa

Visualization of Bioactive Classes and their Link to Traditional Uses

The following diagram illustrates the relationship between the major classes of bioactive compounds in Nigella sativa and their scientifically validated links to the plant's traditional uses. It also highlights the current research gap concerning nigellicine.

Conclusion and Future Directions

The traditional use of Nigella sativa as a panacea for numerous ailments is a testament to its rich and complex phytochemistry. While extensive research has rightfully focused on thymoquinone as a primary bioactive constituent, the role of other compounds, particularly the alkaloid nigellicine, remains largely in the shadows. The current body of scientific literature frequently mentions nigellicine as a component of black seed but falls short of providing a detailed understanding of its specific pharmacological activities and mechanisms of action.

This significant knowledge gap presents a compelling opportunity for future research. A systematic investigation into nigellicine, beginning with the development of robust methods for its isolation and quantification, is warranted. Subsequent in vitro and in vivo studies are essential to elucidate its potential antimicrobial, anti-inflammatory, and anticancer properties, and to explore the signaling pathways it may modulate. Such research will not only deepen our understanding of the science behind the traditional uses of black seed but may also pave the way for the development of novel therapeutic agents derived from this ancient medicinal plant. For drug development professionals, nigellicine represents an untapped resource with the potential for new intellectual property and therapeutic applications.

References

- 1. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of Nigella sativa (black seed) - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nutritional Value and Preventive Role of Nigella sativa L. and Its Main Component Thymoquinone in Cancer: An Evidenced-Based Review of Preclinical and Clinical Studies [mdpi.com]

- 4. Nigella Sativa (Black Seed) and What It Can Do For Your Health [verywellhealth.com]

- 5. An updated knowledge of Black seed (Nigella sativa Linn.): Review of phytochemical constituents and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardio-protective and anti-cancer therapeutic potential of Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Gastrointestinal effects of Nigella sativa and its main constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. ICI Journals Master List [journals.indexcopernicus.com]

- 13. researchgate.net [researchgate.net]

- 14. iosrphr.org [iosrphr.org]

- 15. Nigella Sativa’s Anti-Inflammatory and Antioxidative Effects in Experimental Inflammation [ouci.dntb.gov.ua]

- 16. Nigella Sativa’s Anti-Inflammatory and Antioxidative Effects in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

A Technical Guide to the Preliminary Biological Activity Screening of Nigellicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella sativa L., commonly known as black cumin, has been used for centuries in traditional medicine to treat a wide range of ailments.[1][2] Its seeds are a rich reservoir of bioactive phytochemicals, including alkaloids, saponins, flavonoids, and phenols.[3][4] Among these, the indazole alkaloid Nigellicine has been identified as a constituent of interest.[1][3][5] While extensive research has focused on the crude extracts of N. sativa and its most abundant component, thymoquinone, specific data on the biological activities of isolated Nigellicine remain limited.

This technical guide provides a comprehensive framework for the preliminary biological activity screening of Nigellicine. The methodologies and potential activities outlined here are based on the extensive body of research conducted on Nigella sativa extracts and its other well-studied components. This document is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of Nigellicine in antimicrobial, antioxidant, and anticancer applications.

General Workflow for Bioactivity Screening

A systematic approach is crucial for the effective screening of a natural compound like Nigellicine. The process begins with the extraction and isolation of the compound from its natural source, followed by a battery of in vitro assays to determine its biological activities. Promising results from these initial screens can then justify more complex mechanistic studies and in vivo testing.

Antimicrobial Activity Screening

Crude extracts and essential oils from Nigella sativa have demonstrated significant, concentration-dependent antimicrobial activity.[6] These extracts are effective against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and the pathogenic yeast Candida albicans.[6][7][8] This suggests that constituent compounds, including alkaloids like Nigellicine, are prime candidates for antimicrobial drug discovery.

Table 1: Summary of Antimicrobial Activity of Nigella sativa Extracts

| Extract/Oil | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Diethyl ether extract | Staphylococcus aureus | Concentration-dependent inhibition | [6] |

| Ethanolic extract | Methicillin-resistant S. aureus (MRSA) | MIC range: 0.2-0.5 mg/mL | [7] |

| Seed Oil | Listeria monocytogenes | Inhibition zone: 31.50±1.0 mm | [7] |

| Aqueous extract | Candida albicans (in vivo, mice) | Marked inhibition of growth in liver, spleen, and kidneys | [7] |

| Ethanol/Methanol extracts | Staphylococcus aureus | Zone of inhibition: up to 18.5 ± 0.7 mm | |

Experimental Protocols

1. Disc Diffusion Susceptibility Test (Kirby-Bauer Method)

This method serves as an initial screening tool to qualitatively assess antimicrobial activity.

-

Objective: To determine the sensitivity of a microorganism to the test compound.

-

Methodology:

-

A standardized inoculum of the test microorganism (e.g., bacterial suspension of 0.5 McFarland turbidity) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[9]

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of Nigellicine dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed onto the inoculated agar surface.

-

A positive control disc (e.g., a standard antibiotic like Gentamicin) and a negative control disc (solvent only) are also placed on the plate.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

-

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Objective: To determine the MIC of Nigellicine.

-

Methodology:

-

A serial two-fold dilution of Nigellicine is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of Nigellicine at which no visible turbidity (growth) is observed.

-

Antioxidant Activity Screening

The antioxidant properties of Nigella sativa are well-documented and are attributed to its rich content of phenolic and flavonoid compounds.[4] These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. Assays to evaluate the antioxidant potential of Nigellicine are a critical part of its preliminary screening.

Table 2: Antioxidant Activity (IC₅₀ Values) of Nigella sativa Extracts

| Assay | Extract/Fraction | IC₅₀ Value | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Seed Oil | 3.8 mg/mL | [4] |

| ABTS Radical Scavenging | Seed Oil | 4.7 mg/mL | [4] |

| H₂O₂ Scavenging | Unsaponifiable Fraction | 0.324 mg/mL | [10] |

| DPPH Radical Scavenging | Unsaponifiable Fraction | 113.24 mg/mL |[10] |

IC₅₀ is the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocol

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and reliable method for assessing free radical scavenging activity.

-

Objective: To measure the capacity of Nigellicine to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[11]

-

Methodology:

-

A working solution of DPPH in a solvent like methanol is prepared, which has a deep violet color.[11][12]

-

Different concentrations of Nigellicine are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The scavenging of the DPPH radical by Nigellicine leads to a color change from violet to yellow, which is measured by a spectrophotometer at a specific wavelength (typically around 517 nm).[12]

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Nigellicine.

-

The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of Nigellicine.

-

Anticancer Activity Screening

Phytochemicals from Nigella sativa, including its alkaloids, have been shown to possess anticancer and cytotoxic functions.[13] Extracts have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[13][14] The preliminary screening of Nigellicine for anticancer activity typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀ Values) of Nigella sativa Extract

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | 50.52 | [15] |

| MDAMB231 | Breast Adenocarcinoma | 131.1 | [15] |

| SHSY5Y | Neuroblastoma | 162.8 | [15] |

| PA-1 | Ovarian Cancer | Dose-dependent growth inhibition |[16] |

Experimental Protocol

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effect.

-

Objective: To determine the concentration of Nigellicine that reduces the viability of a cancer cell population by 50% (IC₅₀).

-

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Nigellicine for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (solvent).

-

After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours (e.g., 2-4 hours), during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

-

Mechanistic Insights: Potential Signaling Pathways

The anticancer and anti-inflammatory effects of Nigella sativa constituents are mediated through the modulation of complex cellular signaling pathways.[14] Thymoquinone, for example, is known to influence pathways such as PI3K/Akt, NF-κB, and MAPK, which are critical regulators of cell survival, proliferation, and inflammation.[16][18][19] Investigating the effect of Nigellicine on these pathways is a logical next step after initial bioactivity is confirmed.

Conclusion

Nigellicine, an alkaloid from the medicinally significant plant Nigella sativa, presents an intriguing subject for drug discovery and development. Although research specifically isolating and screening this compound is not as extensive as that for other constituents like thymoquinone, the potent biological activities demonstrated by N. sativa extracts provide a strong rationale for its investigation. The experimental protocols and screening frameworks detailed in this guide offer a systematic pathway for researchers to explore the antimicrobial, antioxidant, and anticancer potential of Nigellicine. Future studies should focus on isolating pure Nigellicine and conducting these preliminary screens to generate specific quantitative data, which will be essential for elucidating its mechanisms of action and evaluating its therapeutic promise.

References

- 1. Black Cumin (Nigella sativa L.): A Comprehensive Review on Phytochemistry, Health Benefits, Molecular Pharmacology, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, pharmacology, and therapeutic uses of black seed (<i>Nigella sativa</i>) [cjnmcpu.com]

- 3. Recent Progress on Chemical Constituents and Pharmacological Effects of the Genus Nigella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nigella sativa L. Phytochemistry and Pharmacological Activities: A Review (2019–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nigellicine | C13H14N2O3 | CID 11402337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on the antimicrobial activity of Nigella sativa seed (black cumin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Antioxidant and Anti-Inflammatory Properties of Nigella sativa Oil in Human Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances on the anti-cancer properties of Nigella sativa, a widely used food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutritional Value and Preventive Role of Nigella sativa L. and Its Main Component Thymoquinone in Cancer: An Evidenced-Based Review of Preclinical and Clinical Studies [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

In Silico Prediction of Nigellicine's Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigellicine, a rare indazole alkaloid isolated from the seeds of Nigella sativa, has garnered interest for its potential therapeutic properties, stemming from the well-documented pharmacological activities of black seed oil. These activities include anti-inflammatory, antioxidant, and anticancer effects.[1][2] The full spectrum of its molecular targets, however, remains largely uncharacterized. This technical guide provides a comprehensive overview of in silico methodologies to predict and analyze the therapeutic targets of Nigellicine. We present detailed protocols for key computational techniques, including reverse docking and pharmacophore modeling, and discuss the interpretation of the resulting data. Furthermore, we summarize known and predicted interactions of Nigellicine with key signaling pathways implicated in various diseases and provide a framework for visualizing these complex biological systems.

Introduction to Nigellicine and In Silico Target Prediction

Nigella sativa, commonly known as black cumin, is a medicinal plant with a rich history of use in traditional medicine.[3] Its seeds contain a variety of bioactive compounds, with thymoquinone being the most extensively studied.[1][2] Nigellicine, an indazole alkaloid from these seeds, represents a promising but less-explored component.[2] Understanding the molecular mechanisms by which Nigellicine exerts its effects is crucial for its development as a potential therapeutic agent.

In silico drug target prediction encompasses a suite of computational methods designed to identify and characterize the interactions between a small molecule, such as Nigellicine, and biological macromolecules, primarily proteins.[4][5] These approaches offer a time- and cost-effective means to generate hypotheses about a compound's mechanism of action, potential therapeutic applications, and possible off-target effects.[4][5] Key methodologies, which will be detailed in this guide, include:

-

Reverse Docking: Screening a single ligand against a large library of protein structures to identify potential binding partners.

-

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of a molecule responsible for its biological activity.

-

Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules to analyze the stability and dynamics of a ligand-protein complex.

Methodologies for In Silico Target Prediction

This section provides detailed protocols for the primary computational methods used in the prediction of Nigellicine's therapeutic targets.

Reverse Docking Protocol with AutoDock Vina

Reverse docking is a powerful technique to screen for potential protein targets of a ligand of interest. This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

Objective: To identify potential protein targets for Nigellicine from a library of known protein structures.

Requirements:

-

Software: AutoDock Vina, MGLTools, Open Babel.

-

Input Files:

-

3D structure of Nigellicine in PDBQT format.

-

A library of 3D protein structures in PDBQT format (e.g., from the Protein Data Bank, prepared for docking).

-

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of Nigellicine (e.g., from PubChem).

-

Convert the structure to PDBQT format using MGLTools or Open Babel. This step adds partial charges and defines rotatable bonds.

-

-

Protein Target Library Preparation:

-

Download the desired protein structures from the PDB.

-

Prepare each protein for docking using MGLTools:

-

Remove water molecules and heteroatoms not relevant to binding.

-

Add polar hydrogens.

-

Assign Gasteiger charges.

-

Save the prepared protein in PDBQT format.

-

-

-

Define the Search Space (Grid Box):

-

For each protein target, define a 3D search space (grid box) that encompasses the potential binding site. If a known binding site exists, center the grid box on it. For blind docking, the grid box should cover the entire protein surface.

-

-

Perform Docking with AutoDock Vina:

-

Use a command-line script to iterate through the protein library and dock Nigellicine to each target. The basic Vina command is:

-

The config.txt file specifies the coordinates of the grid box center and its dimensions.

-

-

Analyze and Rank Results:

-

The primary output is a binding affinity score in kcal/mol for each protein target. More negative values indicate stronger predicted binding.

-

Rank the potential targets based on their binding affinities.

-

Visually inspect the top-ranking poses using molecular visualization software (e.g., PyMOL, Chimera) to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Pharmacophore Modeling Protocol using LigandScout/MOE

Pharmacophore modeling helps to understand the key chemical features of Nigellicine that are important for its biological activity and can be used to screen for other molecules with similar properties.

Objective: To generate a 3D pharmacophore model for Nigellicine based on its interactions with a known or predicted target.

Requirements:

-

Software: LigandScout or Molecular Operating Environment (MOE).

-

Input Files:

-

A high-resolution 3D structure of a Nigellicine-protein complex (from docking or experimental data).

-

Protocol:

-

Input Preparation:

-

Load the 3D structure of the Nigellicine-protein complex into the software.

-

-

Pharmacophore Model Generation:

-

LigandScout: The software automatically generates a structure-based pharmacophore model by identifying key interaction features between the ligand and the protein. These features may include hydrogen bond donors and acceptors, hydrophobic areas, and aromatic rings.[6][7]

-

MOE: Use the Pharmacophore Editor to define the features based on the observed interactions. A consensus pharmacophore can be generated if multiple active ligands or binding poses are available.[5][8]

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore by adding or removing features based on known structure-activity relationship (SAR) data, if available.

-

Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Application in Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with the potential to bind to the same target.

-

Predicted Therapeutic Targets and Quantitative Data

Based on available in silico studies, several potential therapeutic targets for Nigellicine and related compounds from Nigella sativa have been identified. The following table summarizes some of these findings. It is important to note that these are predictions and require experimental validation.

| Target Protein | Biological Function | Predicted Binding Affinity (kcal/mol) for Nigellicine/Nigellidine | Citation |

| Cyclooxygenase-2 (COX-2) | Inflammation | Data for related compounds suggest interaction | [4] |

| Epidermal Growth Factor Receptor (EGFR) | Cancer, Cell Proliferation | Nigellidine showed potent activity | [9] |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer | Nigellidine: -9.8 | [10] |

| HMG-CoA Reductase | Cholesterol Synthesis | Nigellicine: -6.84 | [11] |

| Neuropilins | Angiogenesis, Cancer | Docking scores for N. sativa compounds: -11.2 to -12.9 | [12][13] |

| PI3K/Akt Pathway Proteins | Cell Survival, Proliferation | Thymoquinone inhibits this pathway | [14][15] |

| NF-κB Pathway Proteins | Inflammation, Immunity | Thymoquinone inhibits this pathway | [16] |

| MAPK/ERK Pathway Proteins | Cell Growth, Differentiation | Phytochemicals show inhibition | [17][18] |

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

In Silico Target Prediction Workflow

References

- 1. youtube.com [youtube.com]

- 2. Niacin activates the PI3K/Akt cascade via PKC- and EGFR-transactivation-dependent pathways through hydroxyl-carboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. inteligand.com [inteligand.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.unpad.ac.id [journals.unpad.ac.id]

- 12. In silico and in vitro study of bioactive compounds of Nigella sativa for targeting neuropilins in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]

- 18. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of Synthetic Nigellicine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nigellicine, an indazole alkaloid first isolated from the seeds of Nigella sativa, presents a unique tricyclic pyridazino[1,2-a]indazolium ring system.[1][2] Its complex structure and potential biological activities have prompted interest in its total synthesis and characterization. This technical guide provides a consolidated overview of the physicochemical properties of synthetic nigellicine, outlines detailed experimental protocols for its characterization, and visualizes key workflows relevant to its synthesis and analysis. The information presented is essential for researchers engaged in the synthesis, purification, and formulation development of this novel alkaloid.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. While extensive experimental data for synthetic nigellicine is not widely published, computational data provides valuable initial parameters.

Table 1: Computed Physicochemical Properties of Nigellicine

| Property | Value | Data Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | PubChem CID: 11402337[3] |

| Molecular Weight | 246.26 g/mol | PubChem CID: 11402337[3] |

| IUPAC Name | 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid | PubChem CID: 11402337[3] |

| XLogP3 (Lipophilicity) | 1.4 | PubChem CID: 11402337[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 11402337[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 11402337[3] |

| Rotatable Bond Count | 1 | PubChem CID: 11402337[3] |

| Exact Mass | 246.10044231 Da | PubChem CID: 11402337[3] |

| Topological Polar Surface Area | 60.9 Ų | PubChem CID: 11402337[3] |

Synthesis and Structural Confirmation

The total synthesis of nigellicine has been successfully achieved, confirming its proposed structure.[1][2] The synthetic routes provide the only viable method for obtaining pure nigellicine for detailed characterization, as isolation from natural sources is complex and yields are low.

Synthetic Strategy Overview

The first total syntheses of nigellicine involved key chemical reactions such as ortho-lithiation/acylation and the direct amination of an isatin ring system.[1][2][4] A common strategy involves the construction of a substituted indazole core, followed by alkylation and cyclization to form the characteristic tricyclic pyridazino[1,2-a]indazolium system.[1][5]

A retrosynthetic analysis, which deconstructs the molecule to identify potential starting materials, provides a logical map for its synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nigellicine | C13H14N2O3 | CID 11402337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and abundance of Nigellicine

An In-depth Technical Guide to the Natural Sources and Abundance of Nigellicine for Researchers, Scientists, and Drug Development Professionals.

Introduction

Nigellicine is a bioactive indazole alkaloid first isolated from the seeds of Nigella sativa L.[1], a plant belonging to the Ranunculaceae family. This compound is part of a class of pyrazole or indazole alkaloids found in black cumin seeds, which also includes nigellidine.[2][3] Historically, Nigella sativa, commonly known as black cumin or black seed, has been used for centuries in traditional medicine across the Middle East, Asia, and parts of Europe for a wide range of ailments.[2] Modern phytochemical analysis has identified a rich and diverse chemical profile in these seeds, including fixed oils, essential oils, proteins, saponins, and various alkaloids.[4][5] While much of the pharmacological research has focused on thymoquinone, the major component of the essential oil, alkaloids like Nigellicine represent an important area for ongoing investigation into the plant's therapeutic properties. This guide provides a comprehensive overview of the natural sources, localization, and available data on the abundance of Nigellicine, along with detailed experimental protocols relevant to its study.

Natural Sources and Localization

The sole identified natural source of Nigellicine is the seed of the Nigella sativa plant.[2][4][6] This annual flowering plant is cultivated worldwide but is native to Southern Europe, North Africa, and Southwest Asia.[2] Research into the distribution of specialized metabolites within the seed has revealed that Nigellicine, along with the related indazole alkaloid nigellidine, is not uniformly distributed. Instead, it is almost exclusively found within a specific part of the seed.[6][7]

Table 1: Natural Source and Intra-Seed Localization of Nigellicine

| Parameter | Description | Citation(s) |

| Plant Species | Nigella sativa L. (Ranunculaceae) | [2][4][6] |

| Common Names | Black Cumin, Black Seed, Kalonji | [2] |

| Plant Part | Seed | [6][7] |

| Specific Location | Seed Coat | [6][7] |

Abundance of Nigellicine

Despite its identification and isolation, quantitative data regarding the abundance of Nigellicine in Nigella sativa seeds is notably scarce in the available scientific literature. It is generally characterized as a minor constituent. One study notes that indazole alkaloids, including Nigellicine, are present at "trace levels." This contrasts sharply with other components of the seed, such as the fixed oil (32-40%) and certain compounds within the essential oil like thymoquinone.[4] The lack of specific yield or concentration data highlights a significant gap in the phytochemical analysis of this important medicinal plant.

Table 2: Abundance of Nigellicine in Nigella sativa Seeds

| Compound | Class | Reported Abundance | Citation(s) |

| Nigellicine | Indazole Alkaloid | Trace levels. Specific quantitative data (e.g., mg/g, % yield) is not readily available in the reviewed literature. | [4] |

Experimental Protocols

The study of Nigellicine involves standard and advanced techniques in natural product chemistry for its extraction, isolation, and analysis.

Extraction of Alkaloids from Nigella sativa Seeds

This protocol describes a general method for obtaining a crude alkaloid-rich extract from N. sativa seeds, based on methods used for phytochemical analysis of the plant.

Objective: To extract total alkaloids, including Nigellicine, from dried N. sativa seeds.

Materials:

-

Whole, dried Nigella sativa seeds

-

Grinder or mill

-

Methanol or Ethanol (analytical grade)

-

Soxhlet apparatus or large Erlenmeyer flask with a stopper

-

Stirring plate (if using maceration)

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Hydrochloric acid (HCl), 2%

-

Ammonia solution (NH₄OH)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Separatory funnel

Methodology:

-

Preparation of Plant Material: Grind the N. sativa seeds into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction (Option A - Maceration): a. Place 500 g of the powdered seeds into a large Erlenmeyer flask. b. Add 2.5 L of methanol to the flask, ensuring all the powder is submerged. c. Stopper the flask and stir the mixture at room temperature for 48-72 hours.[8]

-

Solvent Extraction (Option B - Soxhlet): a. Place the powdered seed material (e.g., 100 g) into a thimble. b. Set up the Soxhlet apparatus with 500 mL of ethanol in the boiling flask.[9] c. Perform the extraction for a minimum of 5-6 hours, or until the solvent in the siphon tube runs clear.

-

Concentration: a. Filter the resulting extract through filter paper to remove solid plant debris. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic or ethanolic extract.

-

Acid-Base Partitioning for Alkaloid Enrichment: a. Redissolve the crude extract in 2% aqueous HCl. b. Transfer the acidic solution to a separatory funnel and wash it three times with DCM to remove neutral and acidic compounds (e.g., fats, some terpenoids). The protonated alkaloids will remain in the aqueous layer. c. Collect the aqueous layer and basify it by adding ammonia solution dropwise until it reaches a pH of 9-10. d. Extract the now-basic aqueous solution three times with fresh portions of DCM. The deprotonated, free-base alkaloids will move into the organic layer. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a crude alkaloid fraction.

Isolation and Purification by Chromatography

The initial isolation of Nigellicine was achieved using chromatographic techniques.[3] This protocol outlines a general approach.

Objective: To isolate pure Nigellicine from the crude alkaloid fraction.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform in various ratios)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing tank

-

UV lamp and/or iodine tank for visualization

Methodology:

-

Preparation of Column: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., 100% hexane or a high-hexane mixture) and pack it into the chromatography column.

-

Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: a. Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate, 9:1). b. Collect fractions of a fixed volume (e.g., 15-20 mL). c. Gradually increase the polarity of the mobile phase (gradient elution) by systematically increasing the proportion of the more polar solvent (e.g., increasing ethyl acetate, then adding methanol).

-

Fraction Monitoring with TLC: a. Spot small amounts of each collected fraction onto a TLC plate. b. Develop the plate in an appropriate solvent system. c. Visualize the spots under a UV lamp or using an iodine tank. d. Combine fractions that show a similar TLC profile, particularly those containing a spot corresponding to the expected polarity of Nigellicine.

-

Final Purification: Re-chromatograph the combined, enriched fractions using a different solvent system or a preparative TLC plate to achieve final purity. The purity can be assessed by analytical HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for Nigellicine was not found, a general method can be proposed based on the successful quantification of other phytochemicals in N. sativa.[10]

Objective: To quantify the concentration of Nigellicine in an extract.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (HPLC grade)

-

Pure Nigellicine standard (for calibration)

Methodology:

-

Preparation of Standard Solutions: Accurately weigh a small amount of pure Nigellicine standard and dissolve it in methanol to prepare a stock solution. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Sample: Accurately weigh the crude alkaloid extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Suggested):

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Gradient Program: A linear gradient starting from ~10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-35°C

-

Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the absorbance maximum (λmax) for Nigellicine. A wavelength around 260 nm could be a starting point for detection.[10]

-

Injection Volume: 10-20 µL

-

-

Analysis and Calculation: a. Inject the calibration standards to generate a standard curve by plotting peak area against concentration. b. Inject the sample extract. c. Identify the Nigellicine peak in the sample chromatogram by comparing its retention time with that of the pure standard. d. Calculate the concentration of Nigellicine in the sample using the regression equation from the standard curve.

Visualizations of Pathways and Workflows

Related Biosynthetic Pathway in Nigella sativa

While the specific biosynthetic pathway for Nigellicine has not been elucidated, the pathway for thymoquinone, the most studied bioactive compound in N. sativa, is well-proposed.[6] This pathway provides context for the monoterpene metabolism within the plant, which may share precursors or enzymatic machinery with alkaloid biosynthesis.

Caption: Proposed biosynthetic pathway of thymoquinone in Nigella sativa.

Experimental Workflow for Nigellicine Isolation

The following diagram illustrates the logical flow from raw plant material to a purified compound, integrating the experimental protocols described above.

Caption: General experimental workflow for the isolation of Nigellicine.

Conclusion

Nigellicine is a structurally interesting indazole alkaloid found exclusively in the seed coat of Nigella sativa. While its presence is confirmed, its natural abundance appears to be very low, with reports classifying it at trace levels. This guide has synthesized the available information on its natural source and provided detailed, generalized protocols for its extraction, isolation, and potential quantification, which are critical for further pharmacological and toxicological evaluation. The significant lack of quantitative data and the absence of an elucidated biosynthetic pathway represent clear opportunities for future research. Such studies would be invaluable for understanding the chemical ecology of Nigella sativa and for potentially developing methods to enhance the yield of this and other bioactive alkaloids for drug development purposes.

References

- 1. mdpi.com [mdpi.com]

- 2. Nigella sativa - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Black cumin (Nigella sativa) and its constituent (thymoquinone): a review on antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Distribution of Primary and Specialized Metabolites in Nigella sativa Seeds, a Spice with Vast Traditional and Historical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectral Data Analysis of Nigellicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellicine, an alkaloid first isolated from the seeds of Nigella sativa, is a compound of significant interest due to its unique chemical structure and potential therapeutic properties. As a member of the indazole class of alkaloids, its characterization is crucial for understanding its bioactivity and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the spectral data of Nigellicine, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the analysis, synthesis, and biological evaluation of Nigellicine and related compounds.

Chemical Structure

IUPAC Name: 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid[1] Molecular Formula: C₁₃H₁₄N₂O₃[1] Molecular Weight: 246.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for Nigellicine. It is important to note that while the ¹H NMR and high-resolution mass spectrometry data are based on experimental findings for a compound with the corresponding molecular formula and mass, the ¹³C NMR, detailed mass fragmentation, and IR data are predicted based on the known chemical structure due to the limited availability of public experimental spectra for isolated Nigellicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data of Nigellicine (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 9.25 | s | 1H | -COOH |

| 7.78 | s | 1H | Ar-H |

| 7.41 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.26 | d, J = 8.4 Hz | 2H | Ar-H |

| 5.15 | s | 1H | Olefinic H |

| 4.01 | q, J = 7.1 Hz | 2H | -CH₂- |

| 2.25 | s | 3H | -CH₃ |

| 1.12 | t, J = 7.1 Hz | 3H | -CH₃ |

Data corresponds to a compound with the molecular formula C₁₃H₁₄N₂O₃ and HRMS-ESI: m/z [M+H]⁺ calculated 247.0714; observed 247.0725.

Table 2: Predicted ¹³C NMR Spectral Data of Nigellicine

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | C | Carboxylic Acid (C=O) |

| ~160 | C | Amide (C=O) |

| ~145 | C | Aromatic C |

| ~135 | C | Aromatic C |

| ~130 | CH | Aromatic CH |

| ~125 | C | Aromatic C |

| ~120 | CH | Aromatic CH |

| ~115 | C | Olefinic C |

| ~110 | CH | Olefinic CH |

| ~45 | CH₂ | -CH₂-N |

| ~30 | CH₂ | -CH₂- |

| ~25 | CH₂ | -CH₂- |

| ~20 | CH₃ | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 3: Mass Spectrometry Data of Nigellicine

| m/z (Mass-to-Charge Ratio) | Ion Type | Notes |

| 247.0725 | [M+H]⁺ | High-Resolution ESI-MS. Calculated for [C₁₃H₁₄N₂O₃+H]⁺: 247.0714. |

| 246.1004 | [M]⁺ | Molecular Ion (Predicted for EI-MS) |

| 201 | [M-COOH]⁺ | Predicted fragment from the loss of the carboxylic acid group. |

| 173 | [M-COOH-CO]⁺ | Predicted fragment from the subsequent loss of a carbonyl group. |

| 145 | Predicted fragment corresponding to the indazole core. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for Nigellicine

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Medium | Aromatic/Olefinic | C-H Stretch |

| 2950-2850 | Medium | Aliphatic | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| ~1680 | Strong | Amide | C=O Stretch |

| 1600-1450 | Medium-Weak | Aromatic/Olefinic | C=C Stretch |

| ~1250 | Medium | Carboxylic Acid | C-O Stretch |

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of natural products and organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified Nigellicine.

-

Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of Nigellicine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of purified Nigellicine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Sample Introduction (for EI):

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

-

For direct insertion, a small amount of the solid or a concentrated solution is placed on a probe which is then inserted into the ion source.

Data Acquisition (High-Resolution MS):

-

Acquire a full scan mass spectrum in positive or negative ion mode.

-

The high-resolution capability of the instrument allows for the determination of the accurate mass of the molecular ion, which is used to calculate the elemental composition.

-

To obtain fragmentation information, tandem mass spectrometry (MS/MS) experiments can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

-

Determine the m/z of the molecular ion and compare it with the calculated mass for the proposed molecular formula.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Nigellicine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands with known vibrational frequencies of different functional groups to determine the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

The biological activity of Nigella sativa and its constituents, including alkaloids like Nigellicine, is attributed to their modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Caption: Experimental workflow for the isolation and structural elucidation of Nigellicine.

Constituents of Nigella sativa have been shown to interact with key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Caption: Major signaling pathways modulated by constituents of Nigella sativa.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational understanding of the chemical characterization of Nigellicine. While complete experimental datasets are not yet fully available in the public domain, the combination of experimental and predicted data offers a robust starting point for researchers. The elucidation of the precise mechanisms by which Nigellicine modulates key signaling pathways remains an active area of research, and the information provided herein is intended to facilitate these future investigations. As a promising natural product, further exploration of Nigellicine's spectroscopic properties and biological activities will undoubtedly contribute to the advancement of drug discovery and development.

References

Quantum Mechanical Modeling of Nigellicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum mechanical modeling of the Nigellicine molecule, an alkaloid found in Nigella sativa. The guide outlines the theoretical foundation, computational methodologies, and expected outcomes of such an analysis, designed to be a valuable resource for researchers in computational chemistry, pharmacology, and drug development.

Introduction to Nigellicine and Quantum Mechanical Modeling

Nigellicine is an indazole alkaloid isolated from the seeds of Nigella sativa, a plant with a long history of use in traditional medicine.[1] The therapeutic properties of Nigella sativa are attributed to its rich chemical composition, including various alkaloids.[2][3] Understanding the three-dimensional structure and electronic properties of Nigellicine at a quantum level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel therapeutic agents.

Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules.[4] DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of charge through Molecular Electrostatic Potential (MEP) maps.[5][6][7] These computational insights are invaluable for predicting a molecule's stability, reactivity, and potential interactions with biological targets.[8][9]

Computational Methodology